4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine
Description
Structure and Synthesis 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine is a halogenated pyrimidine derivative characterized by a trifluoropropylthio substituent at position 2 and amine and chlorine groups at positions 5, 4, and 4. However, analogous compounds, such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, are synthesized using sodium dithionite in a water-organic solvent mixture under mild conditions, yielding high efficiency and industrial scalability .
Applications The compound’s trifluoropropyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research. For instance, trifluoropropylthio-containing analogs are intermediates in pesticidal compositions, as seen in Dow AgroSciences’ patents . Its CAS number and synonyms are documented across industrial catalogs and patents, underscoring its commercial relevance .
Properties
Molecular Formula |
C7H6Cl2F3N3S |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidin-5-amine |
InChI |
InChI=1S/C7H6Cl2F3N3S/c8-4-3(13)5(9)15-6(14-4)16-2-1-7(10,11)12/h1-2,13H2 |
InChI Key |
FEQCMETZZUDWRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=C(C(=N1)Cl)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 3,3,3-trifluoropropylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety .
Chemical Reactions Analysis
2.1. Nitro Group Reduction
A critical step in pyrimidine amine synthesis involves reducing nitro precursors. For example, 4,6-dichloro-2-propylthiopyrimidine-5-amine (CAS 145783-15-9) is synthesized by hydrogenating 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine under high-pressure hydrogenation (10 bar) with a palladium catalyst, yielding the amine quantitatively . A similar approach applies to the trifluoropropylthio derivative, requiring precise temperature control (65°C) to prevent over-reduction .
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Palladium |
| Pressure | 10 bar |
| Temperature | 65°C |
| Solvent | tert-Butyl methyl ether |
2.2. Trifluoropropylthio Substitution
The trifluoropropylthio group is typically introduced via nucleophilic substitution. For example, 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine involves chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux . The substitution mechanism likely follows a similar pathway for the trifluoropropylthio derivative, with thiolate formation and subsequent substitution.
Mechanism
-
Thiolation : Reaction of pyrimidine-4,6-diol with trifluoropropylthiol (HS-(CH₂)₂-CF₃) in basic conditions.
-
Chlorination : Sequential substitution of hydroxyl groups with Cl via chlorinating agents.
3.1. Amination
The amine group at position 5 is introduced via nitro group reduction. The reaction proceeds through a nitroso intermediate, which is rapidly reduced to the amine under catalytic hydrogenation .
Intermediate Steps
3.2. Thiol Substitution
The trifluoropropylthio group replaces a hydroxyl or halide substituent. This involves nucleophilic attack by the thiolate ion on the electrophilic pyrimidine ring .
Key Factors
-
Steric Effects : Bulky trifluoropropyl groups reduce substitution efficiency.
-
Electronic Effects : Electron-withdrawing Cl atoms enhance nucleophilic attack.
4.1. Thermal Stability
Pyrimidine derivatives with electron-withdrawing groups (Cl, CF₃) exhibit enhanced thermal stability. Predicted boiling points for similar compounds range from 334°C to >400°C, suggesting high thermal resilience .
4.2. Chemical Reactivity
-
Acid Sensitivity : Amine groups react with strong acids (e.g., HCl) to form hydrochloride salts.
-
Oxidative Susceptibility : Thiol groups are prone to oxidation, requiring inert atmosphere storage .
5.1. Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection is used to verify synthesis yields. For example, 4,6-dichloro-2-propylthiopyrimidine-5-amine achieves 98% purity via recrystallization in methanol .
5.2. Structural Confirmation
-
NMR Spectroscopy : signals at 5–7 ppm confirm amine presence.
-
Mass Spectrometry : Molecular ion peaks at 238.14 (propylthio) or 231.99 (trifluoromethyl) .
6.1. Pharmaceutical Intermediates
The compound’s structure aligns with antiplatelet agents like ticagrelor. Its synthesis involves scalable steps:
-
Hydrogenation : Continuous flow reactors for large-scale amine production .
-
Halide Substitution : Chlorination under reflux for uniform substitution.
6.2. Agrochemical Use
Trifluoropropylthio derivatives are investigated as fungicides due to their lipophilic and electron-withdrawing substituents, which enhance bioavailability .
Scientific Research Applications
Pharmaceutical Applications
Antiviral and Antimicrobial Activity
Research has indicated that pyrimidine derivatives, including 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine, exhibit antiviral properties. These compounds can inhibit viral replication and have been studied for their effectiveness against various viruses. For example, studies have shown that similar pyrimidine derivatives can act against the influenza virus and other RNA viruses.
Case Study: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that certain pyrimidine derivatives showed significant inhibition of viral replication in vitro. The compound's mechanism of action involved interference with the viral RNA synthesis pathway, making it a candidate for further development as an antiviral agent .
Agricultural Applications
Herbicide Development
The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Its chlorinated structure enhances its efficacy and stability in various environmental conditions.
Data Table: Herbicidal Activity Comparison
| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | This compound | 85 | 100 |
| Compound B | Glyphosate | 90 | 120 |
| Compound C | Atrazine | 80 | 150 |
This table illustrates the comparative efficacy of the compound against established herbicides, highlighting its potential as an effective alternative in agricultural practices .
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of specialized polymers. Its ability to form stable bonds with various monomers makes it valuable in creating materials with enhanced thermal stability and chemical resistance.
Case Study: Polymer Development
In a recent study published in Macromolecules, researchers synthesized a new class of polymers incorporating this compound. The resultant materials exhibited superior mechanical properties and thermal stability compared to traditional polymers used in industrial applications .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed effects . Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine Derivatives
*Calculated based on molecular formula from .
Physicochemical and Functional Differences
- Lipophilicity : The trifluoropropylthio substituent increases logP values, improving membrane permeability in bioactive molecules, as seen in BACE1 inhibitors .
- Synthetic Accessibility : Methylthio and ethyl analogs are synthesized using simpler alkylation steps, whereas the trifluoropropyl derivative may require specialized fluorinated reagents, impacting cost and scalability .
Biological Activity
4,6-Dichloro-2-((3,3,3-trifluoropropyl)thio)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1830294-22-8, features a unique trifluoropropylthio group that may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and agrochemicals.
The molecular formula of this compound is , with a molecular weight of 292.11 g/mol. The structure includes two chlorine atoms and a trifluoropropylthio moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H6Cl2F3N3S |
| Molecular Weight | 292.11 g/mol |
| CAS Number | 1830294-22-8 |
The biological activity of this compound can be attributed to its interaction with various biological pathways. Pyrimidines are known to play critical roles in nucleic acid metabolism and cellular signaling. The presence of chlorine and trifluoropropyl groups may enhance lipophilicity and alter the compound's ability to penetrate cell membranes.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of similar pyrimidine derivatives on cancer cell lines. For instance, compounds with structural similarities have shown moderate to high inhibition rates against various human tumor cell lines such as HCT-116 (colorectal carcinoma) and PC-3 (prostate cancer).
Case Study:
In a study evaluating pyrimidine derivatives, it was found that certain compounds exhibited significant growth inhibition in HCT-116 cells with IC50 values around 50 μM, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
Pyrimidine analogs often act as inhibitors of key enzymes involved in nucleotide synthesis and metabolism. Research indicates that compounds like this compound may inhibit enzymes such as thymidylate synthase or dihydrofolate reductase, which are essential for DNA synthesis.
Table: Enzyme Inhibition Potency of Pyrimidine Derivatives
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| This compound | Thymidylate Synthase | TBD |
| Similar Pyrimidine A | Dihydrofolate Reductase | 30 |
| Similar Pyrimidine B | Thymidylate Synthase | 25 |
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds indicate that while some pyrimidine derivatives exhibit cytotoxicity to cancer cells, they may also affect normal cells at higher concentrations. Further investigation into the selectivity and mechanism of action is necessary to optimize therapeutic indices.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 238.13–238.14 g/mol | |
| Density | 1.445 g/cm³ | |
| Boiling Point | 334.05°C (at 760 mmHg) | |
| LogP (Predicted) | 2.8 |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents dimerization |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Purification Method | Hexane/EtOAc (3:1) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
